4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate
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Overview
Description
4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate is a complex organic compound that belongs to the class of thieno[3,2-b]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .
Scientific Research Applications
4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-3-iodoheptane: Another compound with a tert-butyl and iodo substituent but different core structure.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): A compound with similar substituents but different core structure.
Uniqueness
4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate is unique due to its specific combination of substituents and the thieno[3,2-b]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H16INO4S |
---|---|
Molecular Weight |
421.25 g/mol |
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 6-iodothieno[3,2-b]pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H16INO4S/c1-5-19-12(17)10-6-9-11(21-10)8(15)7-16(9)13(18)20-14(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
JLIOJFCZBCRAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CN2C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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